Allanxanthone A

Description

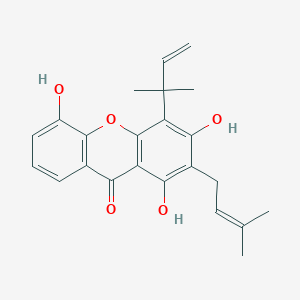

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H24O5 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

1,3,5-trihydroxy-4-(2-methylbut-3-en-2-yl)-2-(3-methylbut-2-enyl)xanthen-9-one |

InChI |

InChI=1S/C23H24O5/c1-6-23(4,5)17-20(27)13(11-10-12(2)3)18(25)16-19(26)14-8-7-9-15(24)21(14)28-22(16)17/h6-10,24-25,27H,1,11H2,2-5H3 |

InChI Key |

OXZMCBZLVUVQJT-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C2=C(C(=C1O)C(C)(C)C=C)OC3=C(C2=O)C=CC=C3O)O)C |

Canonical SMILES |

CC(=CCC1=C(C2=C(C(=C1O)C(C)(C)C=C)OC3=C(C2=O)C=CC=C3O)O)C |

Synonyms |

pinetoxanthone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Allanxanthone a

Botanical Sources and Distribution

Allanxanthone A is primarily associated with specific species of the Allanblackia genus, which are indigenous to the tropical rainforests of West, Central, and East Africa researchgate.net. These species are recognized for their rich phytochemical profiles, including a variety of xanthones, benzophenones, and flavonoids researchgate.net.

This compound has been consistently isolated from the stem bark of Allanblackia floribunda prota4u.orgpfaf.orgnih.govresearch-nexus.netresearchgate.net. Furthermore, it has been identified in both the stem bark and fruits of Allanblackia monticola researchgate.netresearchgate.netdergipark.org.trtandfonline.comnih.gov, and from the stem bark of Allanblackia gabonensis researchgate.netresearchgate.networldagroforestry.orgnih.govresearchgate.net. The distribution of this compound across these Allanblackia species and their respective plant parts is detailed in the table below:

| Botanical Source | Plant Part | Reference |

| Allanblackia floribunda | Stem bark | prota4u.orgpfaf.orgnih.govresearch-nexus.netresearchgate.net |

| Allanblackia monticola | Stem bark, fruits | researchgate.netresearchgate.netdergipark.org.trtandfonline.comnih.gov |

| Allanblackia gabonensis | Stem bark | researchgate.netresearchgate.networldagroforestry.orgnih.govresearchgate.net |

The broader Clusiaceae (Guttiferae) family, to which Allanblackia belongs, is a well-established source of numerous xanthones nih.gov. While this compound is predominantly found in Allanblackia species, other genera within this family, such as Garcinia and Hypericum, also yield a diverse range of xanthones nih.govacgpubs.org. Notably, this compound has been reported from Hypericum lanceolatum, a species also classified under the Guttiferae family, indicating a shared chemotaxonomic characteristic among these genera acgpubs.org. Although Garcinia bracteata itself has been a source of other novel xanthones, such as allanxanthone F, and known xanthones, direct isolation of this compound from Garcinia bracteata is not explicitly cited in the provided literature thieme-connect.comnih.govtandfonline.comtandfonline.com. Nevertheless, the consistent presence of xanthones across these related genera within the Clusiaceae family highlights a broader biosynthetic capacity for such compounds.

Advanced Isolation and Purification Techniques

The isolation of this compound from its complex natural sources necessitates a methodical approach involving advanced extraction and purification techniques to achieve high levels of purity.

Biologically guided fractionation is a pivotal strategy in the discovery of natural products, where crude extracts are systematically partitioned into fractions, and each fraction is subsequently evaluated for specific biological activities escholarship.orgmdpi.comf1000research.com. This iterative process is crucial for identifying and isolating the active compounds within a complex mixture, thereby streamlining the purification efforts. For Allanblackia species, initial crude extracts, often prepared using solvents like methanol (B129727), undergo fractionation, with the active fractions then subjected to further purification dergipark.org.trmdpi.com. For instance, the isolation of certain compounds from Allanblackia floribunda seeds has successfully employed biologically guided chromatographic methods dergipark.org.tr. While the direct application of this strategy specifically for this compound's isolation is not always explicitly detailed in every report, it represents a fundamental and effective approach in the broader context of isolating bioactive metabolites from these plants.

Chromatographic techniques are indispensable for the separation and purification of this compound. Following initial solvent extraction, typically with mixtures such as CH2Cl2–MeOH (1:1) or pure methanol, the resulting crude extract is concentrated tandfonline.comworldagroforestry.org.

Column Chromatography: This is a widely adopted technique, frequently utilizing silica (B1680970) gel (e.g., 70-230 mesh) as the stationary phase worldagroforestry.orggoogle.com. Separation is achieved through gradient elution with solvent systems of increasing polarity, such as mixtures of hexane (B92381) and ethyl acetate (B1210297) google.com. For example, extracts from the stem bark of Allanblackia monticola have been subjected to successive column chromatography separations tandfonline.com.

Flash Chromatography: This is a more rapid form of column chromatography, often employed for the preliminary separation of crude extracts into broader fractions worldagroforestry.org. The stem bark extract of Allanblackia gabonensis, for instance, was initially processed using flash chromatography to yield several distinct fractions worldagroforestry.org.

Thin-Layer Chromatography (TLC): TLC serves as a crucial analytical tool for monitoring the progression of separations, analyzing the composition of fractions, and pooling similar fractions before proceeding to more intensive purification steps google.commicrobenotes.comsgkgdcvinukonda.ac.in.

To obtain this compound in sufficient quantities for comprehensive structural elucidation and further biological investigations, preparative scale isolation is essential. This typically involves scaling up the aforementioned chromatographic methods. Repeated column chromatography separations are commonly performed to achieve the desired purity tandfonline.comgoogle.com. Preparative thin-layer chromatography (PTLC) can also be utilized as a final purification step to yield pure compounds google.com. High-speed countercurrent chromatography (HSCCC) represents another powerful preparative technique that has proven effective for the isolation of closely related xanthones, enabling the separation of compounds that are challenging to resolve using conventional liquid chromatography and yielding substantial amounts (e.g., up to 250 mg) of pure compounds nih.gov. The careful selection and optimization of solvent systems and stationary phases are critical to ensure efficient separation and isolation of this compound google.comsgkgdcvinukonda.ac.innih.govazom.com.

Chemical Synthesis and Derivatization Strategies of Allanxanthone a and Analogues

Total Synthesis Approaches to the Xanthone (B1684191) Core

The xanthone core, a dibenzo-γ-pyrone scaffold (9H-xanthen-9-one), is a fundamental building block for a vast array of natural products and synthetic derivatives. nih.govnih.gov Several established methodologies have been developed for its total synthesis, aiming for efficiency and versatility in introducing various substituents.

Key approaches to constructing the xanthone core include:

Grover, Shah, and Shah (GSS) Method: This classical method involves the condensation of a salicylic (B10762653) acid derivative with a suitable phenol (B47542) in the presence of zinc chloride and phosphoryl chloride. It can directly yield the xanthone skeleton, particularly if the benzophenone (B1666685) intermediate possesses an additional hydroxyl group at the 6 or 6' position, providing an alternative cyclization site. up.pt

Cyclodehydration of 2,2'-Dihydroxybenzophenones: This is a popular method for forming the xanthone nucleus. up.pt

Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids: This strategy is also widely employed for xanthone synthesis. up.pt

Intermolecular Acylation followed by Cyclization: This is often the most prevalent strategy due to generally higher yields compared to Ullmann ether syntheses. up.pt

Pyrolysis of Diaryl Ester: The xanthone skeleton can be formed directly through this method. up.pt

Photo Fries Rearrangement and Smiles Rearrangement: These strategies have emerged in recent years as alternative routes. up.pt

Alkylation of Cyclic-1,3-Diketones: A systematic study involving the alkylation of cyclic-1,3-diketones with 2-bromo-6-methoxybenzofuran-3-one has led to a new method for xanthone core formation. up.pt

Moore Rearrangement: A novel application of the Moore rearrangement has been successfully developed for the synthesis of 1,4-dioxygenated xanthones, which are otherwise challenging to obtain. utexas.edu

Efforts in total synthesis have led to the successful production of complex xanthones such as yicathins B and C, secalonic acid D, and acremoxanthone A, demonstrating the synthetic accessibility of these intricate structures. nih.govescholarship.org

Semi-synthetic Modifications and Analog Design

Semi-synthetic modifications involve chemically altering naturally isolated xanthones to create novel analogues with potentially enhanced or altered biological activities. The inherent structural diversity of xanthones makes them excellent candidates for such derivatization. nih.govstjohns.edu

Examples of semi-synthetic strategies and analog design include:

Conjugation with Amino Acids: Novel xanthone-conjugated amino acids have been synthesized, and their conjugation was found to significantly improve their antimicrobial and anti-inflammatory activities. nih.gov

Substitution with Functional Groups: The addition of sulfonate groups to hydroxyxanthones has been explored for developing drug candidates, for instance, in treating tuberculosis and COVID-19. researchgate.net

Structural Variations for Specific Activities: Researchers design analogues by introducing different substituents or modifying existing ones on the xanthone core to investigate their impact on specific biological targets. For example, prenylated xanthones, characterized by a 5-carbon isoprenyl unit attached to the core, are a significant group of xanthone derivatives. stjohns.edunih.gov Allanxanthone A is an example of a prenylated xanthone with two isoprenyl groups. stjohns.edu

These modifications enable the exploration of structure-activity relationships (SAR) and the development of more diverse and complex bioactive compounds for various medicinal applications. up.pt

Synthetic Routes to this compound and its Structural Analogues

This compound (C23H24O5) is a prenylated xanthone, meaning it possesses a 5-carbon isoprenyl unit attached to its xanthone core. stjohns.edunih.gov While specific detailed synthetic routes for this compound itself are often linked to its isolation from natural sources like Garcinia plants ciac.jl.cn, the general principles of xanthone synthesis and prenylation reactions would be applicable for its laboratory synthesis or the creation of its structural analogues.

Structural analogues of this compound, such as Allanxanthone B and Allanxanthone C, are also polyisoprenylated xanthones, isolated from plants like Allanblackia monticola. researchgate.net The synthesis of such complex prenylated xanthones typically involves:

Construction of the Xanthone Core: Utilizing the total synthesis approaches described in Section 4.1.

Introduction of Prenyl Groups: This can be achieved through various prenylation reactions at specific positions on the xanthone scaffold. The regioselectivity and stereoselectivity of these reactions are critical for synthesizing specific natural product analogues.

Derivatization of Hydroxyl Groups: Xanthones often contain multiple hydroxyl groups, which can be selectively protected, deprotected, or further functionalized to introduce diverse substituents, leading to a wide array of analogues.

The synthesis of these complex natural products and their analogues often requires multi-step sequences, careful control of reaction conditions, and advanced synthetic methodologies to achieve desired yields and purity.

Computational Design and Predictive Modeling for Novel Analogues

Computational design and predictive modeling play an increasingly vital role in modern drug discovery and chemical synthesis, offering efficient ways to identify and optimize novel xanthone analogues. These methods leverage algorithms and computational power to forecast properties and interactions, significantly reducing the need for extensive experimental screening. actian.comqlik.compecan.aisplunk.comiaac.netsintef.no

Molecular docking is a widely used computational technique in structure-based drug design that predicts the preferred orientation (binding mode) of a ligand (e.g., a xanthone analogue) when bound to a protein target. This prediction is based on a scoring function that estimates the binding affinity. nih.govresearchgate.netinnovareacademics.innih.gov

Key aspects of molecular docking in xanthone analog design include:

Prediction of Binding Modes: Docking algorithms explore multiple ligand-protein poses to identify local minima, providing insights into how a xanthone derivative might interact with an enzyme's active site. nih.gov

Estimation of Binding Affinity: Docking scores are used to rank compounds based on their predicted binding strength, helping prioritize promising analogues for further investigation. researchgate.netinnovareacademics.in

Identification of Key Interactions: Docking studies reveal crucial interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking interactions between the ligand and amino acid residues in the binding pocket. researchgate.netinnovareacademics.inresearchgate.netresearchgate.net

Table 1: Examples of Molecular Docking Applications for Xanthone Derivatives

| Xanthone Type/Derivative | Target/Enzyme | Key Findings/Interactions | Reference |

| Prenylated Xanthones | Fungal & Viral Enzymes | Important hits for inhibition; crucial structural details for inhibition. | nih.gov |

| Hydroxyxanthone Derivatives (with sulfonate/chloro) | SARS-CoV-2 Proteases (2GX4.pdb, 6FV1.pdb) | Potential therapeutic agents; stable complexes via hydrogen bonds (e.g., Gly 142, His 163, Cys144, Glu166, Gln164, His 41). | researchgate.net |

| Xanthones (e.g., Mangostenone B, Allanxanthone B) | Aldose Reductase | Potent inhibitors; established better binding modes and affinities. | researchgate.netmdpi.com |

| Xanthone Derivatives | COX-2 Enzyme | Effective potential inhibitors; hydrogen bonds with Arg120, Tyr355, Tyr385, Ser353. | innovareacademics.in |

| Xanthone Conjugated Amino Acids | Antimicrobial & Anti-inflammatory Targets | Highest docking scores for specific compounds (e.g., 20, 21, 23 for antimicrobial; 9, 20, 22 for anti-inflammatory). | nih.gov |

| Allanxanthone C | α-Glucosidase | Investigated interactions with C- and N-terminal domains. | nih.gov |

Molecular docking has been successfully applied to screen large libraries of xanthones, identifying potential lead structures for various therapeutic applications. nih.govdovepress.com

Beyond static docking poses, molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, allowing for the analysis of conformational changes and stability of ligand-protein complexes. youtube.com Binding free energy calculations, often coupled with MD simulations, offer a more accurate quantification of the affinity between a ligand and its target. researchgate.netrsc.orgnih.gov

Molecular Dynamics Simulations (MD): MD simulations analyze the physical movements of atoms and molecules, providing insights into the dynamic evolution of the system. youtube.com For xanthones, MD studies have shown that these compounds can establish stable interactions with target enzymes, such as aldose reductase and ACE2. researchgate.netresearchgate.netmdpi.com For instance, Allanxanthone B was observed to form consistent hydrogen bonds with residues like Ala299 throughout simulations, indicating stable binding. researchgate.net

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and alchemical free energy calculations (e.g., Free Energy Perturbation, FEP) are employed to estimate the binding free energy (ΔGbinding). These calculations consider entropic and enthalpic contributions to binding, providing a more refined measure of affinity than docking scores alone. researchgate.netrsc.orgnih.govcolab.ws Studies on xanthones have shown that these calculations corroborate molecular docking results, with compounds exhibiting good binding energies. researchgate.net

Table 2: Computational Assessment of Xanthones in MD and Binding Free Energy Studies

| Xanthone/Derivative | Target/Enzyme | Computational Method | Key Findings | Reference |

| Xanthones (e.g., Mangostenone B, Bangangxanthone A, Smeathxanthone B, Mangostenone A, Allanxanthone B) | Aldose Reductase | Molecular Dynamics, Binding Free Energy | Established better binding mode and affinities; Allanxanthone B showed consistent hydrogen bond formation. | researchgate.netresearchgate.netmdpi.com |

| Natural Xanthone Derivatives (XAN71, XAN72) | ACE2 Receptor | Molecular Dynamics, Molecular Electrostatic Potential | Stable interactions with key ACE2 residues, primarily through hydrogen bonds and hydrophobic contacts; stable RMSD values. | researchgate.net |

These advanced computational methods are critical for understanding the molecular basis of xanthone activity and for rationally designing more potent and selective analogues.

Quantum Mechanical (QM) analyses, often based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of molecules. These properties are fundamental to understanding chemical reactivity, intermolecular interactions, and ultimately, biological activity. researchgate.net

Molecular Orbital Features: QM methods calculate molecular orbital characteristics, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is related to a molecule's reactivity and electronic transitions. researchgate.netacs.org

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution pattern of a molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. This information is crucial for predicting how a molecule will interact with other molecules, including protein binding sites. researchgate.netmdpi.comresearchgate.netthieme-connect.com MESP analysis has been used to elucidate critical electron density regions that enhance binding stability in xanthone derivatives. researchgate.net

Dipole Moments and Partial Charges: QM calculations determine molecular dipole moments and atomic partial charges, which are important for understanding intermolecular forces like hydrogen bonding and electrostatic interactions. researchgate.net

Pharmacological Potential: The electronic properties derived from QM analyses can explain the pharmacological potentials of xanthones, providing a deeper understanding of their mechanism of action. researchgate.netmdpi.com

By integrating QM analyses with molecular docking and MD simulations, researchers can gain a comprehensive understanding of the structural, dynamic, and electronic factors governing the interactions of this compound and its analogues with biological targets, guiding the design of novel and effective compounds.

Pharmacological Activities and Molecular Mechanisms of Allanxanthone a Preclinical Investigations

Antimicrobial Efficacy and Mechanisms of Action

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Allanxanthone A exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains. Studies have confirmed its efficacy in inhibiting the growth of various bacteria nih.govworldagroforestry.orgresearchgate.net. Xanthones, as a class of compounds to which this compound belongs, are recognized for their antimicrobial properties researchgate.netresearchgate.net. For instance, a xanthone (B1684191) derivative, compound XT17, has demonstrated strong broad-spectrum antibacterial activity against clinically relevant pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium) in murine infection models nih.govnih.gov. While specific minimum inhibitory concentration (MIC) values for this compound across a wide range of bacterial strains were not explicitly detailed in the provided search result snippets, its antibacterial efficacy against both Gram-positive and Gram-negative bacteria has been reported worldagroforestry.orgresearchgate.net.

Antifungal Properties

This compound also possesses antifungal properties. Research indicates its activity against various fungal species, including Candida species and mycelial fungi worldagroforestry.orgresearchgate.netcabidigitallibrary.org. Xanthones, in general, are known for their fungicidal capabilities researchgate.netresearchgate.netnih.govmdpi.com. Although precise MIC values for this compound against specific fungal strains were not explicitly extracted from the provided snippets, its antifungal activity has been established worldagroforestry.orgresearchgate.net.

Antiviral Effects

Xanthones are a class of natural compounds that generally exhibit antiviral activities researchgate.netresearchgate.netnih.govxiahepublishing.commdpi.comfoodandnutritionjournal.org. These compounds have been investigated for their potential against various viruses, including human coronaviruses nih.gov. However, specific preclinical data detailing the antiviral effects of this compound itself were not explicitly provided in the current search results.

Antileishmanial Activity against Parasitic Pathogens

This compound has demonstrated antileishmanial activity against parasitic pathogens, specifically Leishmania amazonensis in in vitro assays nih.govworldagroforestry.orgresearchgate.net. This activity positions this compound as a compound of interest in the search for new treatments against leishmaniasis, a neglected tropical disease frontiersin.orgscielo.org.co. Inhibitory concentration (IC50) values for this compound against Leishmania amazonensis have been reported in scientific literature worldagroforestry.orgresearchgate.net.

Molecular Targeting of Microbial Pathways (e.g., Cell Wall Disruption, DNA Synthesis Inhibition, Gyrase Enzyme Interaction)

The antimicrobial actions of xanthones, including derivatives, are attributed to multifaceted molecular mechanisms. One key mechanism involves the disruption of the microbial cell wall. Xanthones can interact with essential components of the bacterial cell wall, such as lipoteichoic acid in Gram-positive bacteria or lipopolysaccharides in Gram-negative bacteria, leading to compromised cellular integrity researchgate.netnih.govnih.gov.

Another significant pathway targeted by xanthones is the inhibition of DNA synthesis. By interfering with this crucial cellular process, xanthones can prevent bacterial replication and growth researchgate.netnih.govnih.gov. Furthermore, studies have shown that xanthones can form stable complexes with the bacterial gyrase enzyme researchgate.netnih.govnih.gov. DNA gyrase is a vital enzyme involved in bacterial DNA replication, repair, and decatenation, making it a well-validated target for antibacterial agents researchgate.netmdpi.com. The interaction with DNA gyrase ultimately disrupts DNA topology, leading to cellular damage and bacterial death researchgate.net.

Anti-inflammatory Modulations

Xanthones are known to possess anti-inflammatory properties researchgate.netresearchgate.net. These effects are often mediated through the modulation of various inflammatory pathways and mediators.

Regulation of Nitric Oxide (NO) Production in Macrophage Cell Lines

A key aspect of the anti-inflammatory activity of xanthones involves their ability to regulate Nitric Oxide (NO) production in macrophage cell lines. Macrophages, such as the RAW 264.7 cell line, are critical immune cells that produce NO in response to inflammatory stimuli like lipopolysaccharides (LPS) jpionline.orgnawah-scientific.come-fas.orgbioline.org.br. Excessive NO production, catalyzed by inducible Nitric Oxide Synthase (iNOS), contributes to inflammatory disorders jpionline.orgmdpi.com. Studies on various xanthone compounds have demonstrated their capacity to inhibit NO production in LPS-stimulated RAW 264.7 macrophages, suggesting a mechanism by which they exert their anti-inflammatory effects mdpi.com. While xanthones generally exhibit this property, specific preclinical data detailing the regulation of NO production by this compound itself in macrophage cell lines was not explicitly provided in the current search results.

Impact on Inflammatory Signaling Pathways

Antioxidant Capacity and Oxidative Stress Mitigation

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (free radicals) and the body's antioxidant defense system, leading to cellular damage frontiersin.orgnih.govptfarm.pl. Antioxidants play a crucial role in neutralizing these free radicals and preventing oxidative damage nih.govptfarm.pl. Xanthones, the broader class of compounds to which this compound belongs, are known to possess antioxidant activities researchgate.net. While the general antioxidant potential of xanthones has been highlighted researchgate.net, specific detailed research findings quantifying this compound's antioxidant capacity or its direct role in mitigating oxidative stress are not explicitly detailed with data in the examined literature.

Enzyme Inhibition Profiles

Aldose Reductase Inhibition and Implications for Diabetic Complications

Aldose reductase (AR), or AKR1B1, is an enzyme involved in the polyol pathway, which converts glucose to sorbitol. Elevated activity of this pathway under hyperglycemic conditions is implicated in the development of various diabetic complications, including retinopathy, cataract, nephropathy, and neuropathy nih.govplos.org. Inhibitors of aldose reductase have been explored as therapeutic agents to prevent these long-term complications nih.govplos.orgfrontiersin.orgnih.gov. While computational studies have identified some xanthones, such as allanxanthone B, as potential inhibitors against the aldose reductase enzyme mdpi.com, specific experimental data demonstrating this compound's direct inhibition of aldose reductase or its implications for diabetic complications are not provided in the current search results.

Acetylcholinesterase Inhibition

This compound has been investigated for its acetylcholinesterase (AChE) inhibitory properties. AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter crucial for cognitive function. Inhibition of AChE is a therapeutic strategy for neurodegenerative disorders like Alzheimer's disease researchgate.netnih.gov.

Research has shown that this compound exhibits inhibitory activity against acetylcholinesterase. In a study, this compound, isolated from the fruits of Allanblackia monticola, demonstrated a significant percentage of inhibition against AChE.

Table 1: Acetylcholinesterase Inhibitory Activity of this compound

| Compound | Source Plant / Part | % Inhibition (Concentration Used) | Reference |

| This compound | Allanblackia monticola Fruits | 95% (Concentration not stated) | Lenta et al., 2007 researchgate.netnih.gov |

It is important to note that while the percentage inhibition is reported, the specific concentration at which this 95% inhibition was observed was not explicitly stated in the reviewed snippets researchgate.netnih.gov.

Protein Kinase C (PKC) Modulation

Protein Kinase C (PKC) is a family of serine/threonine-specific protein kinases involved in numerous cellular signaling pathways that regulate diverse biological processes, including cell growth, differentiation, and immune responses ideayabio.comnih.govwikipedia.orgufs.br. PKC isoforms are activated by various signals, often involving diacylglycerol and calcium ideayabio.comnih.govwikipedia.org. While some xanthone derivatives have been noted in the context of modulating pain and other biological activities that might involve PKC, specific detailed research findings on this compound's direct modulation or inhibition of Protein Kinase C are not available in the provided literature.

Structure Activity Relationship Sar Studies of Allanxanthone a and Analogues

Influence of the Xanthone (B1684191) Tricyclic Scaffold on Biological Activity

The dibenzo-γ-pyrone, or xanthone, scaffold is the fundamental structural unit of allanxanthone A and is considered a "privileged structure" in medicinal chemistry. ulb.ac.be This is due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ulb.ac.beresearchgate.net

The key features of the xanthone scaffold that contribute to its biological activity include:

Rigidity and Planarity : The tricyclic system is predominantly planar and rigid, which can contribute to the stability of the molecule and its effective binding to target proteins. encyclopedia.pub

Aromaticity : The presence of two benzene (B151609) rings fused to a central γ-pyrone ring creates an extended aromatic system that can participate in various non-covalent interactions with biological macromolecules. encyclopedia.pub

Hydrogen Bonding Capability : The carbonyl group in the central pyrone ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. encyclopedia.pubmdpi.com

The xanthone core provides a versatile template that can be decorated with various substituents at different positions, allowing for the fine-tuning of its biological properties. encyclopedia.pubresearchgate.net The ability of this scaffold to accommodate a wide array of functional groups is a key reason for the diverse biological activities observed among xanthone derivatives. encyclopedia.pubmdpi.com

Role of Substituent Groups (e.g., Hydroxyl, Methoxy (B1213986), Prenyl) on Pharmacological Potency

The type, number, and position of substituent groups on the xanthone scaffold of this compound and its analogues play a pivotal role in determining their pharmacological potency and selectivity. researchgate.netthieme-connect.com

Hydroxyl Groups: The presence and location of hydroxyl (-OH) groups significantly influence the biological activity of xanthones. For instance, studies on various xanthones have shown that the number and position of hydroxyl groups can substantially affect their antiproliferative activity. thieme-connect.com Hydroxyl groups can act as both hydrogen bond donors and acceptors, enhancing the binding affinity of the molecule to its target. The specific positioning of these groups is critical; for example, a hydrogen-bonded hydroxyl group at position 1 or 8 is a common feature in many bioactive xanthones. ulb.ac.be

Methoxy Groups: Methoxy (-OCH3) groups can also modulate the pharmacological profile of xanthones. The substitution of a hydroxyl group with a methoxy group can alter the molecule's solubility, electronic distribution, and hydrogen bonding capacity, which in turn can lead to significant differences in biological activity. thieme-connect.com For example, in some cases, methoxylation can enhance activity, while in others, it may reduce it, highlighting the nuanced role of this substituent. thieme-connect.com

Prenyl Groups: this compound is a prenylated xanthone, meaning it possesses one or more five-carbon isoprenyl units. stjohns.edu Prenyl groups are known to significantly impact the lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. mdpi.commdpi.com The presence of prenyl groups has been linked to a variety of biological activities, including antibacterial, antimalarial, and anti-inflammatory effects. stjohns.edu The position of the prenyl group is also crucial. For instance, the antiplasmodial activity of some xanthones has been shown to be dependent on the location of the prenyl substituent. researchgate.net

The interplay between these different substituent groups is complex. For example, the combination of hydroxyl and prenyl groups at specific positions on the xanthone core has been shown to be a key determinant of the antiproliferative effects of some xanthones. thieme-connect.com This underscores the importance of considering the entire substitution pattern when evaluating the structure-activity relationships of these compounds.

Below is an interactive table summarizing the influence of different substituent groups on the biological activity of xanthone analogues.

| Substituent Group | Position on Xanthone Core | Influence on Biological Activity | Key Findings |

| Hydroxyl (-OH) | C-1, C-3, C-6, C-8 | Often enhances activity through hydrogen bonding. mdpi.com | The number and position of hydroxyl groups are critical for antiproliferative and other biological activities. thieme-connect.com |

| Methoxy (-OCH₃) | Various | Modulates solubility and electronic properties. thieme-connect.com | Can either increase or decrease activity depending on the specific compound and biological target. thieme-connect.comthieme-connect.com |

| Prenyl | Various | Increases lipophilicity, facilitating membrane crossing and interaction with hydrophobic targets. mdpi.commdpi.com | Linked to a broad range of activities including antibacterial and antimalarial effects. stjohns.eduresearchgate.net |

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence the biological activity of a compound. numberanalytics.comnumberanalytics.com Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different pharmacological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.govnih.gov

For many natural products, including xanthone derivatives, a specific stereoisomer is often responsible for the observed biological activity. nih.gov The distinct spatial arrangement of functional groups in different stereoisomers can lead to significant differences in how they interact with their biological targets. nih.gov One enantiomer might bind with high affinity and elicit a strong biological response, while the other may be less active or even inactive. nih.gov

In the context of this compound and its analogues, if chiral centers are present, the stereochemistry at these centers would be expected to play a pivotal role in their activity profiles. The specific orientation of substituents in three-dimensional space can dictate the precise fit of the molecule into the binding site of a target protein. Even subtle changes in stereochemistry can lead to a dramatic loss of activity, highlighting the importance of stereochemical control in the design and synthesis of new therapeutic agents. nih.gov For instance, research on other chiral compounds has demonstrated that stereochemistry can affect not only target binding but also the uptake and distribution of the molecule within the body. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. protoqsar.comlongdom.org QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing which molecules to synthesize and test, saving time and resources. nih.govijpsr.com

The general workflow for developing a QSAR model involves several key steps:

Data Set Compilation : A set of molecules with known biological activities (e.g., IC50 values) is collected. protoqsar.com

Descriptor Calculation : Numerical descriptors that represent the physicochemical properties of the molecules are calculated. These can include electronic, steric, and hydrophobic parameters. protoqsar.comdovepress.com

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govchemmethod.com

Model Validation : The predictive power of the model is assessed using statistical techniques and, ideally, an external test set of compounds that were not used in the model development. ijpsr.comnih.gov

For xanthone derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, including anticancer and anti-tuberculosis effects. nih.govdovepress.com These studies have identified key descriptors, such as specific atomic charges, dipole moment, and logP (a measure of lipophilicity), that are important for the observed activity. dovepress.com The resulting QSAR equations can then be used to predict the activity of novel xanthone analogues. nih.govdovepress.com

For example, a QSAR study on a series of xanthone derivatives identified the net atomic charges at specific carbon atoms (qC1, qC2, qC3), dipole moment, and logP as being the most influential descriptors for their cytotoxic activities. The resulting equation was: log 1/IC50 = -8.124 qC1 - 35.088 qC2 - 6.008 qC3 + 1.831 u + 0.540 logP - 9.115 dovepress.com

This type of model can guide the design of new xanthone derivatives with potentially improved potency. dovepress.com

Ligand-Target Interaction Analysis through Computational Methods

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between a ligand, such as this compound, and its biological target at the atomic level. mdpi.complos.org These techniques provide valuable insights into the binding mode, affinity, and stability of the ligand-target complex, which can complement and help explain experimental SAR data. semanticscholar.orgcore.ac.uk

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For xanthone derivatives, docking studies have been used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the binding site of target proteins. mdpi.comresearchgate.net For example, a study on xanthones as aldose reductase inhibitors identified specific hydrogen bonds between the hydroxyl groups of the xanthone and residues like His110 and Trp111 in the enzyme's active site. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of its stability and the characterization of the conformational changes that may occur upon binding. mdpi.comsemanticscholar.org MD simulations can be used to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. semanticscholar.orgresearchgate.net For instance, MD simulations of xanthones bound to aldose reductase showed that the ligands established stable interactions within the binding pocket of the enzyme. mdpi.comsemanticscholar.org

These computational approaches are instrumental in:

Identifying key binding interactions : Pinpointing the specific amino acid residues that are crucial for ligand binding. nih.gov

Explaining SAR data : Providing a structural rationale for why certain structural modifications lead to changes in biological activity. researchgate.net

Virtual screening : Screening large libraries of compounds to identify potential new inhibitors. researchgate.net

Guiding lead optimization : Suggesting specific modifications to a ligand to improve its binding affinity and selectivity. plos.org

The combination of SAR studies, QSAR modeling, and computational interaction analysis provides a comprehensive approach to understanding the pharmacological properties of this compound and its analogues, and for the rational design of new and more effective therapeutic agents.

Advanced Analytical Techniques in Allanxanthone a Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the chemical structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can piece together the molecular puzzle. The structure of Allanxanthone A was established as 1,3,5-trihydroxy-2-(3-methylbut-2-enyl)-4-(1,1-dimethylprop-2-enyl) xanthone (B1684191) through comprehensive spectroscopic analysis following its isolation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including complex xanthones. ulb.ac.benih.gov One-dimensional (1D) NMR, particularly ¹H-NMR and ¹³C-NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. ulb.ac.be The ¹H-NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. ulb.ac.be For instance, the presence of a chelated hydroxyl group at position 1 or 8 in the xanthone scaffold is typically confirmed by a proton signal in the δ 12.0-13.0 ppm region of the ¹H-NMR spectrum. ulb.ac.be

While comprehensive spectral data for this compound is not fully detailed in the provided sources, some proton chemical shifts have been reported.

Table 1: Partial ¹H-NMR Spectral Data for this compound

| Proton Signal (δ ppm) |

|---|

| 7.52 |

| 6.04 |

| 4.38 |

| 3.64 |

| 2.71 |

| 2.59 |

Source: teknokrat.ac.id

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assembling the complete molecular structure. nih.gov

COSY spectra establish proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within a spin system.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. scispace.com

HMBC spectra show correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule and establishing the positions of substituents, like the prenyl groups in this compound, on the xanthone core. scispace.com

The combined application of 1D and 2D NMR techniques was fundamental in the definitive structural elucidation of this compound and its analogs. nih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. dicames.online High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. up.ac.za

For this compound, HR-ESI-MS was used to establish its molecular formula as C₂₃H₂₄O₅. researchgate.net This high degree of unsaturation (12 degrees) is indicative of an aromatic structure, consistent with the xanthone scaffold. ulb.ac.be The analysis of fragmentation patterns in the mass spectrum can also provide structural information, revealing the loss of characteristic side chains, such as the prenyl groups attached to the xanthone core. nih.govdergipark.org.tr

Table 2: Molecular Formula and Mass Data for this compound

| Property | Data | Source(s) |

|---|---|---|

| Molecular Formula | C₂₃H₂₄O₅ | researchgate.net |

| Molecular Weight | 380.44 g/mol | teknokrat.ac.id |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. scispace.com In the analysis of this compound and other xanthones, IR spectroscopy is crucial for identifying key structural features. ulb.ac.betandfonline.com

The IR spectrum provides direct evidence for the presence of hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of the xanthone skeleton. Aromatic C=C bond stretching vibrations are also readily observed. ulb.ac.bescispace.com The position of the carbonyl absorption band can be influenced by hydrogen bonding; for instance, a hydroxyl group at the C-1 position can lower the C=O stretching frequency to around 1650 cm⁻¹. ulb.ac.be

Table 3: Typical Infrared Absorption Frequencies for Xanthones

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type | Source(s) |

|---|---|---|---|

| Hydroxyl (-OH) | 3100 - 3500 | Stretching | scispace.com |

| Carbonyl (C=O) | 1641 - 1657 | Stretching | ulb.ac.bescispace.com |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the dibenzo-γ-pyrone core of xanthones. ulb.ac.bescispace.com The UV spectrum of a xanthone typically displays three or four main absorption bands in the 200–400 nm range. ulb.ac.be

These characteristic absorption maxima confirm the presence of the xanthone chromophore. scispace.com Furthermore, the addition of shift reagents like sodium acetate (B1210297) (NaOAc) can cause a bathochromic (red) shift in the absorption bands, which helps to locate free hydroxyl groups, particularly at the C-3 position. ulb.ac.be For this compound, UV-Vis spectroscopy would have been a key step in confirming its identity as a xanthone derivative. nih.govtandfonline.com

Table 4: Characteristic UV-Vis Absorption Bands for Xanthone Chromophores

| Wavelength Range (nm) | Associated Transition | Source(s) |

|---|---|---|

| 200 - 400 | π → π* | ulb.ac.bescispace.com |

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are essential for the isolation of natural products from complex mixtures and for assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purification, and quantification of compounds from plant extracts. researchgate.netmdpi.com In the research of natural xanthones like this compound, HPLC is used to isolate the pure compound from the crude extract of plants such as Allanblackia floribunda. dergipark.org.trdoc-developpement-durable.org

While a specific, validated HPLC method for the routine quantification of this compound was not found in the search results, the general approach for xanthone analysis involves reversed-phase chromatography. A C18 column is commonly used with a mobile phase consisting of a gradient mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape. researchgate.netmdpi.com Detection is typically performed using a UV detector, set at a wavelength where the xanthone chromophore has strong absorbance. mdpi.com Such methods are crucial for quality control and ensuring the purity of the isolated compound for further biological testing. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. phenomenex.comtamilnadutesthouse.comqa-group.com In the context of natural product research, GC, particularly when coupled with Mass Spectrometry (GC-MS), is invaluable for the identification and quantification of volatile and semi-volatile compounds within complex mixtures like plant extracts. tamilnadutesthouse.comteledynelabs.com

Principles and Application in Xanthone Analysis The fundamental principle of GC involves a mobile phase (an inert carrier gas like helium or nitrogen) carrying a vaporized sample through a stationary phase located within a long, thin column. teledynelabs.com Separation is achieved based on the differential partitioning of analytes between the two phases, which is influenced by factors like boiling point and polarity. teledynelabs.com Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times. phenomenex.com

In the study of xanthones from genera such as Calophyllum, from which this compound is isolated, GC-MS serves as a critical tool. utm.mycabidigitallibrary.org Although many complex xanthones may require derivatization to increase their volatility for GC analysis, the technique is highly effective for analyzing the chemical profile of crude extracts. For instance, studies on Calophyllum species have successfully used GC-MS to detect xanthones in various fractions of leaf extracts. utm.mysphinxsai.com The mass spectrometer fragments the eluting compounds into characteristic patterns, which act as a molecular fingerprint, allowing for structural elucidation and identification by comparing the fragmentation patterns to spectral libraries. cabidigitallibrary.orgutar.edu.my

Detailed Research Findings While specific GC analysis protocols for this compound are not extensively detailed in the literature, the general methodology applied to xanthones provides a clear framework. A typical GC-MS analysis of a plant extract containing xanthones would involve the parameters listed in the table below. The data from such an analysis provides qualitative information (the identity of compounds) and quantitative data (the relative abundance of each compound). sphinxsai.com

| Parameter | Description/Typical Value | Reference |

|---|---|---|

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) | utm.mycabidigitallibrary.org |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5MS or HP-5MS. | tamilnadutesthouse.comsphinxsai.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). | phenomenex.com |

| Injection Mode | Splitless or split mode, depending on the concentration of the analyte. | phenomenex.com |

| Temperature Program | An initial oven temperature (e.g., 70°C) held for a few minutes, followed by a ramp up to a final temperature (e.g., 280-300°C) at a rate of 5-10°C/min. | sphinxsai.com |

| MS Detector | Electron Impact (EI) ionization at 70 eV. Mass scan range of 40-600 amu. | cabidigitallibrary.org |

| Identification | Comparison of mass spectra with databases (e.g., NIST, Wiley) and retention indices. | utm.mysphinxsai.com |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and robust form of planar chromatography that offers significant improvements in resolution, sensitivity, and speed over conventional TLC. wikipedia.orgasiapharmaceutics.info It is widely used for the qualitative and quantitative analysis of phytochemicals in herbal drugs and formulations. asiapharmaceutics.inforjpponline.org

Principles and Application in Xanthone Analysis HPTLC utilizes high-quality plates with a finer and more uniform particle size of the stationary phase (typically silica gel). wikipedia.org This results in sharper, more compact bands and a more efficient separation. asiapharmaceutics.info The method's advantages include the ability to analyze multiple samples in parallel, minimal sample preparation requirements, and cost-effectiveness. wikipedia.orgresearchgate.net

For xanthone analysis, HPTLC is an ideal technique for fingerprinting extracts and quantifying specific markers. rjpponline.orgeuropa.eu Researchers have developed and validated HPTLC methods for the determination of various xanthones, such as rubraxanthone (B1680254) and mangiferin, in plant extracts. researchgate.netnih.gov These methods involve optimizing the mobile phase composition to achieve clear separation of the target compound from other constituents. nih.govphcogj.com Detection and quantification are typically performed using a densitometer, which scans the plate with UV/Vis light at a specific wavelength where the compound absorbs maximally. phcogj.com

Detailed Research Findings A validated HPTLC method for the analysis of this compound would be established based on parameters similar to those used for other xanthones. The process would confirm the method's linearity, precision, accuracy, and specificity. nih.govphcogj.com

| Parameter | Description/Typical Value | Reference |

|---|---|---|

| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates. | nih.govphcogj.com |

| Sample Application | Applied as bands of specific width using an automated applicator (e.g., CAMAG Linomat 5). | nih.gov |

| Mobile Phase (Solvent System) | A mixture of non-polar and polar solvents, optimized for separation. For example, a mix of Chloroform, Ethyl Acetate, and Methanol. | nih.govphcogj.com |

| Development | Ascending development in a twin-trough chamber saturated with the mobile phase. | nih.gov |

| Detection/Scanning | Densitometric scanning using a scanner (e.g., CAMAG TLC Scanner 3) at the wavelength of maximum absorbance (λmax) for the xanthone, often in the range of 240-320 nm. | phcogj.com |

| Validation Parameters | Linearity (correlation coefficient), precision (RSD %), accuracy (recovery %), Limit of Detection (LOD), and Limit of Quantification (LOQ). | nih.govphcogj.com |

The development of such a method would enable routine quality control and quantification of this compound in various samples. rjpponline.org

"Omics" Technologies for Mechanistic Insights (e.g., Proteomics, Metabolomics)

To move beyond identifying the presence of this compound and to understand its biological function, "omics" technologies are indispensable. These approaches provide a global snapshot of molecular changes within a biological system in response to a stimulus, such as treatment with a compound.

Proteomics Proteomics is the large-scale study of the proteome—the entire set of proteins expressed by an organism or cell at a given time. creative-proteomics.com Investigating how this compound affects the proteome can reveal its mechanism of action, identify direct protein targets, and uncover downstream signaling pathways. creative-proteomics.comnih.gov

A common strategy involves treating cultured cells (e.g., cancer cells) with this compound and comparing their proteome to that of untreated cells. nih.gov Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify and quantify thousands of proteins. researchgate.net Proteins that are significantly up- or down-regulated can be mapped to specific cellular pathways (e.g., apoptosis, cell cycle regulation, oxidative stress) using bioinformatics tools, thereby elucidating the compound's biological effects. nih.govnih.gov For example, a proteomics study on the natural product astaxanthin (B1665798) revealed its role in regulating lipid metabolism by identifying changes in the PI3K/CDC42 and PI3K/RAC1/TGF-β1 pathways. nih.gov A similar approach for this compound could pinpoint the key proteins and networks it modulates.

Metabolomics Metabolomics is the systematic study of the metabolome, which comprises the complete set of small-molecule metabolites within a biological sample. utoronto.ca Because metabolites are the end products of cellular processes, the metabolome provides a direct functional readout of cellular status. pnnl.gov

By analyzing the changes in the metabolic fingerprint of cells or organisms after exposure to this compound, metabolomics can shed light on the biochemical pathways the compound perturbs. nih.govnih.gov Untargeted metabolomics, typically performed using high-resolution mass spectrometry (e.g., UPLC-Q-TOF-MS), aims to measure as many metabolites as possible to discover unexpected changes. utoronto.cawashington.edu For example, a study on a traditional Chinese medicine used metabolomics to identify 13 potential biomarkers related to energy, amino acid, and nucleotide metabolism that were altered by the treatment. nih.gov Applying this to this compound could reveal its impact on key metabolic pathways, providing crucial mechanistic clues.

Advanced Microscopic and Imaging Techniques

Visualizing the subcellular localization of a compound and its effects on cellular architecture is critical for a complete understanding of its function. Advanced microscopy techniques offer the resolution and specificity needed for such investigations. researchgate.netnih.gov

Potential Applications for this compound Research:

Confocal and Super-Resolution Microscopy: If this compound is intrinsically fluorescent or can be tagged with a fluorophore without losing its activity, its distribution within a cell can be visualized. Techniques like confocal microscopy can produce high-resolution, optically sectioned images of cells, revealing if the compound localizes to specific organelles like the mitochondria or nucleus. ccmb.res.innih.gov Super-resolution techniques, such as Stimulated Emission Depletion (STED) or Photoactivated Localization Microscopy (PALM), can break the diffraction limit of light, enabling visualization at the nanoscale (tens of nanometers). nih.gov This could be used to see if this compound co-localizes with specific protein complexes or regions of a particular organelle.

Live-Cell Imaging: To understand dynamic processes, live-cell imaging is employed. researchgate.net This technique allows researchers to observe the effects of this compound on cellular processes in real-time. For example, one could monitor changes in mitochondrial membrane potential, calcium signaling, or the dynamics of the cytoskeleton following treatment. ccmb.res.in

High-Content Imaging (HCI): HCI systems automate the acquisition and analysis of images from a large number of cells, enabling the quantitative analysis of multiple phenotypic changes simultaneously. nih.gov Cells could be treated with this compound and then stained with various fluorescent dyes to label the nucleus, mitochondria, and cytoskeleton. HCI could then rapidly quantify changes in cell morphology, nuclear condensation, or other markers of cellular health or apoptosis, providing a rich, multi-parameter dataset to characterize the compound's effects. thermofisher.com

These advanced imaging methods, while not yet specifically reported for this compound, represent powerful tools for future research to directly observe the compound's cellular and molecular interactions. researchgate.netox.ac.uk

Future Research Directions and Translational Prospects

Elucidation of Underexplored Molecular Targets and Signaling Pathways

The broad biological activities attributed to xanthones, including anticancer, antimicrobial, and anti-inflammatory effects, suggest a complex mechanism of action involving multiple molecular targets. upm.edu.myulb.ac.be For Allanxanthone A, while initial studies have noted its cytotoxic properties against cancer cell lines, the specific molecular machinery it interacts with remains largely uncharacterized. research-nexus.netiksadyayinevi.com

Future research must prioritize the identification of its direct binding partners and the subsequent signaling cascades it modulates. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational target prediction can be employed to uncover these molecular targets. A deeper understanding of its impact on key signaling pathways, such as PI3K/Akt, MAPK, and apoptosis-related pathways, is crucial. researchgate.net Investigating its influence on targets common to other xanthones, like cyclooxygenases, kinases, and DNA polymerases, could provide valuable starting points. taylorandfrancis.com Elucidating these mechanisms will not only clarify its therapeutic action but also help in identifying patient populations most likely to respond to treatment and in predicting potential side effects.

Development of Novel this compound Analogues with Enhanced Specificity and Efficacy

The natural structure of this compound serves as a scaffold for chemical modification to improve its therapeutic index. researchgate.net Structure-activity relationship (SAR) studies are fundamental to this effort. nih.gov By systematically modifying the prenyl groups and hydroxylations on the xanthone (B1684191) core, it is possible to create analogues with enhanced properties. nih.govstjohns.edu The goal is to develop derivatives with increased potency against specific targets, greater selectivity for cancer cells over healthy cells, and improved pharmacokinetic profiles.

For instance, the introduction or modification of functional groups at key positions (C-1, C-3, C-6, and C-8 have been noted as important for other xanthones) could significantly alter biological activity. mdpi.com Synthetic chemistry efforts can generate a library of these novel analogues, which can then be screened for desired attributes. This iterative process of design, synthesis, and biological evaluation is essential for optimizing this compound as a drug lead.

Investigation of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, overcome drug resistance, and reduce toxicity. A critical area of future research is to explore the synergistic potential of this compound with existing therapeutic agents. Studies could investigate its effects when combined with standard-of-care chemotherapeutics, targeted therapies, or immunotherapies.

The rationale for such combinations is based on the potential for this compound to inhibit pathways that contribute to drug resistance or to sensitize cancer cells to the effects of other drugs. For example, if this compound is found to inhibit a specific efflux pump or an anti-apoptotic protein, it could be highly effective when paired with a drug whose efficacy is limited by these mechanisms. In vitro checkerboard assays followed by in vivo studies in relevant animal models will be necessary to identify and validate promising synergistic combinations.

Advanced Preclinical In Vivo Efficacy Studies Beyond Current Scope

While initial in vitro data on cytotoxicity is promising, it is a long way from demonstrating clinical utility. research-nexus.net Rigorous and comprehensive preclinical in vivo studies are therefore a high priority. This involves moving beyond simple subcutaneous xenograft models to more clinically relevant orthotopic and patient-derived xenograft (PDX) models. These advanced models better recapitulate the tumor microenvironment and heterogeneity of human cancers, providing a more accurate assessment of efficacy.

These studies should evaluate not only tumor growth inhibition but also effects on metastasis, angiogenesis, and the immune response within the tumor. Pharmacokinetic and pharmacodynamic (PK/PD) studies will be essential to understand the absorption, distribution, metabolism, and excretion of this compound and its analogues, and to correlate drug exposure with biological activity.

Application of Synthetic Biology for Sustainable Production of this compound and Derivatives

The isolation of this compound from its natural source, Allanblackia floribunda, is unlikely to be a sustainable or scalable method for producing the quantities required for extensive preclinical and clinical research. research-nexus.net Synthetic biology offers a promising alternative for the sustainable production of this compound and its derivatives.

The biosynthetic pathway of xanthones in plants involves the shikimate and acetate (B1210297) pathways. nih.govresearchgate.net By identifying and assembling the specific enzymes involved in the biosynthesis of this compound, it is possible to engineer microbial hosts, such as E. coli or Saccharomyces cerevisiae, to produce the compound through fermentation. This approach not only provides a reliable and scalable supply but also facilitates the production of novel analogues by introducing engineered enzymes into the pathway, a process known as mutasynthesis.

Exploration of Epigenetic Modulatory Roles

Epigenetic modifications, such as DNA methylation and histone modifications, are critical regulators of gene expression and are often dysregulated in diseases like cancer. Natural products are increasingly being recognized for their ability to modulate the epigenome. Future research should investigate whether this compound possesses epigenetic modulatory activity.

Studies could assess its ability to inhibit key epigenetic enzymes like histone deacetylases (HDACs), histone acetyltransferases (HATs), DNA methyltransferases (DNMTs), or histone demethylases. Changes in global methylation patterns or specific histone marks in response to this compound treatment could be analyzed. If it is found to have epigenetic activity, this could represent a novel mechanism of action and open up new therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These technologies can be applied to the study of this compound in several ways. ML models can be trained on existing data for xanthone compounds to predict the biological activities, molecular targets, and potential toxicity of novel this compound analogues, thereby prioritizing the most promising candidates for synthesis and testing. acs.org

AI can also be used to analyze complex biological data generated from proteomics, transcriptomics, and metabolomics studies of cells treated with this compound, helping to elucidate its mechanism of action and identify biomarkers of response. Furthermore, computational docking and molecular dynamics simulations can provide insights into how this compound and its derivatives bind to their molecular targets, guiding the design of more potent and selective compounds. acs.org

Q & A

Q. What are the primary natural sources and structural characteristics of Allanxanthone A?

this compound is a xanthone derivative isolated from Garcinia xiphistemon (stem bark) and structurally identified as a geranylated xanthone. Its molecular formula is C₂₈H₃₀O₆ (molecular weight: 462.55), with a characteristic yellow powder form and melting point of 158–160°C . Structural elucidation typically employs spectroscopic methods (NMR, mass spectrometry) and comparison with literature data. Researchers should validate purity via HPLC and report crystallographic data if available .

Q. What initial bioactivity screens have been conducted for this compound, and what were the key findings?

this compound was evaluated for cytotoxicity using the MTT assay. It exhibited inhibitory activity against HeLa cells (IC₅₀: 9.6 μM) but was inactive (IC₅₀ > 10 μM) against K562 and HepG2 cell lines . Methodological note: When replicating such assays, ensure standardized protocols (e.g., cell line authentication, homoharringtonine as a positive control) and report IC₅₀ values with error margins. Cross-validate results using alternative assays like apoptosis markers or caspase activation .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data for this compound across different cell lines?

Discrepancies in cytotoxicity (e.g., activity in HeLa vs. inactivity in HepG2) may arise from cell-specific mechanisms, such as differential expression of molecular targets or drug efflux pumps. Recommended approach:

Q. What experimental strategies are recommended for optimizing the isolation and purification of this compound from complex plant matrices?

- Extraction : Use gradient solvent systems (e.g., hexane-EtOAc-MeOH) to fractionate crude extracts.

- Purification : Combine column chromatography (silica gel, Sephadex LH-20) with preparative HPLC.

- Validation : Confirm identity via HR-ESI-MS and 2D-NMR (¹H-¹³C HMBC, COSY) . Table 1: Key spectroscopic signals for this compound

| Signal Type | Observed Value |

|---|---|

| ¹H NMR (δ) | 6.78 (s, H-5) |

| ¹³C NMR (δ) | 182.4 (C=O) |

Q. How should researchers design studies to investigate the antiangiogenic or antimetastatic potential of this compound?

Proposed methodology:

- In vitro : Use endothelial cell tube formation assays (e.g., HUVEC cells) and transwell migration assays.

- In vivo : Employ xenograft models with metastatic markers (e.g., MMP-9, VEGF) quantified via ELISA.

- Controls : Include reference compounds (e.g., bevacizumab for antiangiogenic effects) and validate results with knockdown/overexpression models .

Methodological and Data Analysis Questions

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

- Apply ANOVA for multi-group comparisons (e.g., varying concentrations or cell lines).

- Report confidence intervals and p-values with Bonferroni correction for multiple testing .

Q. How can researchers address the challenge of limited natural abundance of this compound in pharmacological studies?

- Synthetic routes : Explore total synthesis via Friedel-Crafts acylation or biomimetic dimerization.

- Semi-synthesis : Modify structurally related xanthones (e.g., garcinone C) through regioselective alkylation .

- Biosynthesis : Investigate gene clusters in Garcinia spp. using transcriptomics to identify key enzymes (e.g., polyketide synthases) .

Contradiction and Reproducibility Guidelines

Q. What steps ensure reproducibility in this compound research?

- Documentation : Publish full experimental protocols (e.g., extraction solvents, chromatography gradients) in supplementary materials.

- Data sharing : Deposit raw NMR/MS spectra in public repositories (e.g., ChemSpider).

- Replication : Collaborate with independent labs to validate bioactivity in blinded studies .

Q. How should conflicting data on this compound’s mechanism of action be addressed in literature reviews?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.